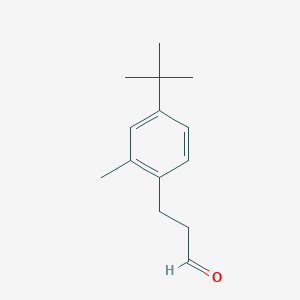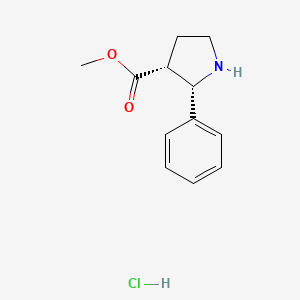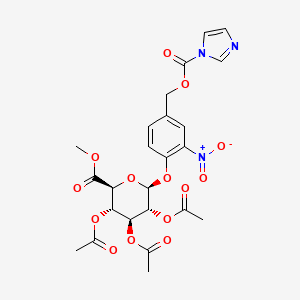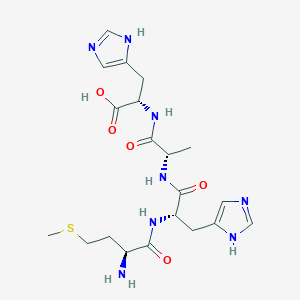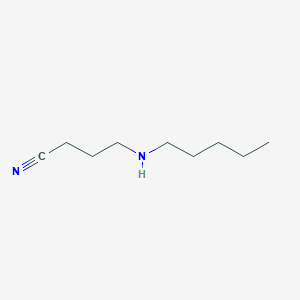![molecular formula C15H20N2O3 B12934753 3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 662166-80-5](/img/structure/B12934753.png)
3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and efficiency. Continuous flow reactors may also be employed to facilitate the synthesis process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or methoxybenzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazolidine-2,4-dione compounds with fewer double bonds.
Substitution: Substituted imidazolidine-2,4-dione compounds with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione
- 3-Butyl-1-(4-methoxybenzyl)thiazolidine-2,4-dione
- 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione derivatives
Uniqueness
3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methoxybenzyl groups enhances its lipophilicity and potential for interacting with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
662166-80-5 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
3-butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-9-17-14(18)11-16(15(17)19)10-12-5-7-13(20-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3 |
Clave InChI |
JWSOBBIUEMSLPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CN(C1=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



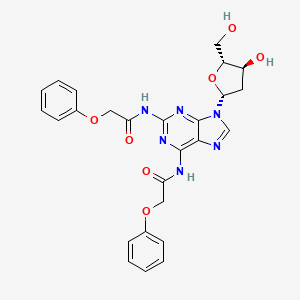
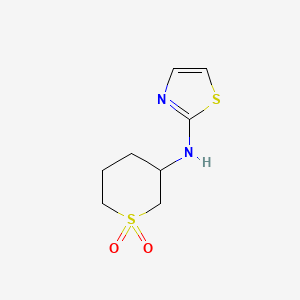
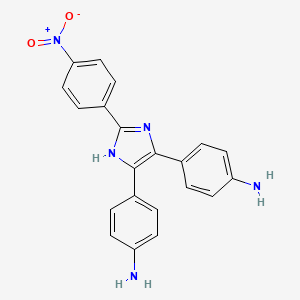


![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
